molecular formula C19H17ClN4O4S B4140202 7-Chloro-4-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]quinoline

7-Chloro-4-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]quinoline

Cat. No.: B4140202
M. Wt: 432.9 g/mol
InChI Key: YYGNSRHUKORFEV-UHFFFAOYSA-N
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Description

7-Chloro-4-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]quinoline is a complex organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and anticancer agents. The presence of the 7-chloro and 4-{4-[(2-nitrophenyl)sulfonyl]-1-piperazinyl} groups in this compound suggests potential biological activity and utility in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]quinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Sulfonylation: The nitrophenyl group is then sulfonylated using sulfonyl chloride in the presence of a base such as pyridine.

    Piperazine Introduction: The sulfonylated nitrophenyl compound is reacted with piperazine to form the desired piperazinyl derivative.

    Quinoline Formation: The final step involves the formation of the quinoline ring, which can be achieved through cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]quinoline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, ethanol), heat.

    Hydrolysis: Acids (hydrochloric acid), bases (sodium hydroxide), water.

Major Products

    Reduction: 7-chloro-4-{4-[(2-aminophenyl)sulfonyl]-1-piperazinyl}quinoline.

    Substitution: 7-substituted-4-{4-[(2-nitrophenyl)sulfonyl]-1-piperazinyl}quinoline derivatives.

    Hydrolysis: 7-chloro-4-{4-[(2-nitrophenyl)sulfonic acid]-1-piperazinyl}quinoline.

Scientific Research Applications

7-Chloro-4-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-4-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-4-{4-[(2,4-dinitrophenyl)sulfonyl]-1-piperazinyl}quinoline: Similar structure with an additional nitro group.

    7-chloro-4-{4-[(2-aminophenyl)sulfonyl]-1-piperazinyl}quinoline: Similar structure with an amino group instead of a nitro group.

    7-chloro-4-{4-[(2-methylphenyl)sulfonyl]-1-piperazinyl}quinoline: Similar structure with a methyl group instead of a nitro group.

Uniqueness

The uniqueness of 7-Chloro-4-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]quinoline lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

7-chloro-4-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O4S/c20-14-5-6-15-16(13-14)21-8-7-17(15)22-9-11-23(12-10-22)29(27,28)19-4-2-1-3-18(19)24(25)26/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGNSRHUKORFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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